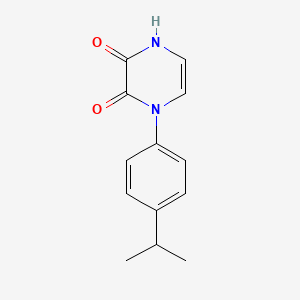

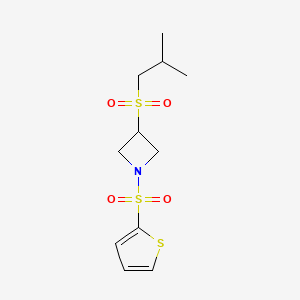

1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione, commonly known as IPPD, is a heterocyclic organic compound that has been widely studied in the field of chemistry and biochemistry. IPPD is a pyrazinedione derivative that has been synthesized and studied for its potential use in various scientific research applications.

Aplicaciones Científicas De Investigación

Synthesis of Ferromagnetic Compounds

Attempted Synthesis of Axial-Equatorial Pyrazine-Bridged Copper(II) Complexes Research on pyrazine derivatives has explored their potential in synthesizing ferromagnetic compounds. For instance, the introduction of bulky alkyl groups to pyrazine has led to the synthesis of unique complexes with expectations of ferromagnetic interactions. However, these complexes showed negligible or very weak antiferromagnetic interactions due to steric hindrance, highlighting the challenges in achieving desired magnetic properties through structural modifications of pyrazine derivatives (Watanabe et al., 2011).

Advancements in Heterocyclic Chemistry

Multicomponent Strategy to Pyrazolo[3,4-e]indolizine Derivatives A significant application is the development of efficient synthetic routes for heterocyclic compounds. One study demonstrated a one-pot construction of pyrazolo[3,4-e]indolizine derivatives using a diethylamine-catalyzed domino reaction, showcasing the utility of pyrazine derivatives in facilitating complex molecular syntheses (Wang et al., 2015).

Novel Synthetic Approaches

Access to Pyrazolidin-3,5-diones through Anodic N-N Bond Formation Exploring sustainable synthetic approaches, another study introduced an alternative method to synthesize pyrazolidin-3,5-diones using dianilides as precursors. This electroconversion process underlines the potential of pyrazine derivatives in innovative and sustainable chemical syntheses (Gieshoff et al., 2016).

Applications in Organic Electronics

Dibenzothiophene/Oxide and Quinoxaline/Pyrazine Derivatives as Electron-Transport Materials Pyrazine derivatives have also found applications in organic electronics. The synthesis of dibenzothiophene and quinoxaline/pyrazine derivatives with high electron affinity demonstrates their potential as electron-transport materials in organic light-emitting devices, highlighting the role of pyrazine derivatives in advancing organic electronics (Huang et al., 2006).

Propiedades

IUPAC Name |

4-(4-propan-2-ylphenyl)-1H-pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9(2)10-3-5-11(6-4-10)15-8-7-14-12(16)13(15)17/h3-9H,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYKCBLDXBQDFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C=CNC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-2-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2675715.png)

![5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2675716.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2675718.png)

![5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B2675720.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide](/img/structure/B2675726.png)

![methyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetate](/img/structure/B2675727.png)

![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B2675738.png)